SJP-L-5 - 1286237-83-9

SJP-L-5

Catalog Number: EVT-283392
CAS Number: 1286237-83-9
Molecular Formula: C18H19NO5
Molecular Weight: 329.35
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SJP-L-5 is a inhibitor of HIV-1 infection by blocking viral DNA nuclear entry.
Overview

SJP-L-5 is a novel small-molecule compound identified for its potential in inhibiting the replication of Human Immunodeficiency Virus type 1 (HIV-1). This compound has garnered attention for its unique mechanism of action, primarily targeting the reverse transcription process essential for HIV replication. SJP-L-5 is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI), which distinguishes it from traditional nucleoside analogs by its different binding site and mechanism of action.

Source

SJP-L-5 was derived from the dibenzocyclooctadiene lignan gomisin M2, known for its anti-HIV properties. The compound was synthesized as part of ongoing research efforts to develop effective antiviral agents against HIV, particularly those that can overcome resistance associated with existing therapies .

Classification

SJP-L-5 falls under the category of antiviral agents, specifically targeting HIV-1 reverse transcriptase. Its classification as a non-nucleoside reverse transcriptase inhibitor places it alongside other NNRTIs that have been utilized in HIV treatment regimens, such as efavirenz and nevirapine.

Synthesis Analysis

Methods

The synthesis of SJP-L-5 involves several key steps that integrate organic chemistry techniques to construct its complex structure. The process typically begins with the modification of the core dibenzocyclooctadiene framework to introduce functional groups that enhance its biological activity against HIV.

Technical Details

The synthetic pathway includes:

  1. Formation of the Core Structure: Utilizing reactions such as cyclization and functionalization to create the dibenzocyclooctadiene backbone.
  2. Introduction of Side Chains: Alkyl groups and other substituents are added to optimize binding affinity and selectivity towards reverse transcriptase.
  3. Purification and Characterization: The final product is purified through chromatographic techniques and characterized using methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure .
Molecular Structure Analysis

Structure

The molecular structure of SJP-L-5 features a biphenyl core with various substituents that contribute to its biological activity. The specific arrangement of atoms allows for effective interaction with the target enzyme, reverse transcriptase.

Data

The chemical formula for SJP-L-5 is C₁₈H₁₈N₂O, indicating a molecular weight of approximately 290.35 g/mol. The compound's structure is critical for its function as it determines how well it can inhibit HIV replication processes .

Chemical Reactions Analysis

Reactions

SJP-L-5 primarily acts by inhibiting the reverse transcription process of HIV-1. It interferes with the synthesis of plus-strand DNA from viral RNA, leading to incomplete viral replication.

Technical Details

Key reactions include:

  • Inhibition of Reverse Transcriptase Activity: SJP-L-5 shows preferential inhibition of polypurine tract (PPT) primed plus-strand DNA synthesis with an effective concentration (EC50) of approximately 13.4 μM.
  • Resistance Mechanisms: Studies indicate that mutations in the reverse transcriptase gene can confer resistance to SJP-L-5, particularly involving amino acid residues Val108 and Tyr181, which are crucial for binding .
Mechanism of Action

Process

SJP-L-5 inhibits HIV replication by blocking the completion of reverse transcription, particularly affecting the elongation phase where plus-strand DNA is synthesized. This disruption prevents the integration of viral DNA into the host genome, thereby halting further infection cycles.

Data

Quantitative assays have demonstrated that SJP-L-5 significantly reduces the formation of complete plus-strand DNA while promoting the accumulation of shorter DNA fragments, indicating its role in obstructing viral maturation processes .

Physical and Chemical Properties Analysis

Physical Properties

SJP-L-5 is characterized by:

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO), which facilitates its use in biological assays.

Chemical Properties

Chemical analyses reveal:

  • Stability: SJP-L-5 exhibits stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: The compound's reactivity profile indicates potential interactions with various biomolecules, which could be explored for further therapeutic applications .
Applications

Scientific Uses

SJP-L-5 has significant implications in scientific research, particularly in virology and pharmacology:

  1. Antiviral Research: As a potent inhibitor of HIV replication, it serves as a valuable tool in studying HIV biology and developing new therapeutic strategies.
  2. Drug Development: The compound's unique mechanism positions it as a candidate for further optimization and potential inclusion in combination therapies aimed at overcoming drug resistance in HIV treatment.
  3. Biochemical Assays: SJP-L-5 can be utilized in assays designed to evaluate reverse transcriptase activity and screen for new inhibitors against HIV .
Introduction to SJP-L-5 and Its Relevance in Antiviral Research

Contextualizing HIV-1 Treatment Challenges and Unmet Needs

Despite advances in antiretroviral therapy (ART), critical limitations persist in HIV-1 management. Current regimens—primarily targeting viral reverse transcriptase, protease, and integrase—fail to eradicate latent reservoirs, leading to lifelong dependency on daily medications [2] [3]. Drug resistance remains a significant concern, with 5–20% of treated individuals developing resistance-associated mutations, complicating long-term disease control [2]. Additionally, residual viremia (1–5 copies/mL) persists even in optimally treated patients due to the reactivation of clonally expanded CD4+ T cell reservoirs, as demonstrated in recent clinical studies [9]. A critical unmet need is the lack of agents targeting early post-entry stages of the viral lifecycle, particularly nuclear translocation of the pre-integration complex (PIC), a step essential for viral DNA integration into the host genome [1] [3].

Table 1: Limitations of Current HIV-1 Therapies

ChallengeClinical ImpactData Source
Latent reservoir persistenceLifelong ART dependency; rebound upon cessation [2] [3]
Drug-resistant viral variantsReduced efficacy in 5–20% of patients [2]
Nonsuppressible residual viremiaPersistent low-level viremia (1–5 copies/mL) [9]
No approved nuclear entry drugsGap in targeting early post-fusion steps [1] [3]

Emergence of Small-Molecule Inhibitors in Viral Lifecycle Targeting

Small-molecule inhibitors represent a promising frontier due to their pharmacokinetic advantages, including oral bioavailability and enhanced tissue penetration. Historically, drug development focused on enzymatic viral targets (reverse transcriptase, protease), but newer strategies aim at non-enzymatic processes like capsid disassembly and nuclear import [3]. Lenacapavir—a recently developed capsid inhibitor—validates this approach by demonstrating 100% efficacy in Phase 3 prevention trials through twice-yearly dosing, underscoring the therapeutic potential of non-enzymatic targets [6]. However, lenacapavir primarily disrupts capsid assembly late in the lifecycle, whereas inhibitors of PIC nuclear entry (e.g., targeting capsid uncoating) could block integration more proximally [1] [3]. Prior to SJP-L-5, only a handful of compounds (e.g., BI-2, PF74) were known to inhibit nuclear import, but none advanced to clinical use due to cytotoxicity or weak efficacy [3].

Table 2: Evolution of HIV-1 Small-Molecule Inhibitors

Target ClassExamplesMechanistic FocusLimitations
Reverse transcriptaseAZT, EfavirenzBlocks RNA→DNA synthesisHigh resistance rates
IntegraseRaltegravirPrevents host DNA integrationRequires daily dosing
Capsid (late-stage)LenacapavirDisrupts virion maturationLimited impact on nuclear entry
Capsid (early-stage)SJP-L-5Blocks PIC nuclear importNone yet in clinical use

Rationale for SJP-L-5 Development: Bridging Lignan Bioactivity and Synthetic Chemistry

SJP-L-5 originated from a rational optimization of gomisin M2, a dibenzocyclooctadiene lignan isolated from Schisandra micrantha with modest anti-HIV activity [1] [3]. Natural lignans face limitations as drugs due to poor bioavailability and complex stereochemistry. To overcome this, researchers synthesized a simplified, nitrogen-containing biphenyl scaffold retaining the critical 1,3-benzodioxole moiety but enhancing target engagement and metabolic stability [3] [8]. Key structural modifications included:

  • Replacement of the lignan’s chiral cyclooctadiene ring with a planar biphenyl system.
  • Introduction of a nitrogen atom to improve solubility and hydrogen-bonding capacity.
  • Retention of the benzodioxole group for hydrophobic interactions with viral targets [3].

This semi-synthetic strategy yielded SJP-L-5, which exhibits >200-fold higher potency than the parent lignan against laboratory-adapted HIV-1 strains (EC~50~ = 0.16–0.97 μg/mL) [1] [3]. Crucially, it maintains activity against primary isolates (EC~50~ = 1.96–5.33 μg/mL) and diverse HIV-1 subtypes prevalent in China (e.g., CRF01AE, CRF07BC) [3]. Cytotoxicity is minimal (CC~50~ > 200 μg/mL), confirming a high therapeutic index [1].

Table 3: Antiviral Activity of SJP-L-5 Against HIV-1 Strains

HIV-1 StrainSubtypeTropismEC~50~ (μg/mL)CC~50~ (μg/mL)
HIV-1~IIIB~Laboratory-BX40.16 ± 0.03>200
HIV-1~MN~Laboratory-BX40.97 ± 0.13>200
HIV-1~TC-2~CRF01_AEX41.96 ± 0.22>200
HIV-1~WAN~CRF07_BCX45.33 ± 0.85>200

Structural Analysis: The benzodioxole moiety enables π-stacking with hydrophobic pockets in the HIV-1 capsid, while the biphenyl core mimics the spatial geometry of natural capsid-binding ligands [3] [8]. Unlike non-nucleoside reverse transcriptase inhibitors (NNRTIs) like S-DABO derivatives—which target viral enzymes—SJP-L-5’s mechanism centers on host-pathogen interface disruption, offering a higher barrier to resistance [8]. This strategic design bridges botanical pharmacology with synthetic medicinal chemistry, positioning SJP-L-5 as a pioneering nuclear entry inhibitor.

Properties

CAS Number

1286237-83-9

Product Name

SJP-L-5

IUPAC Name

Methyl 6-[4-(dimethylamino)phenyl]-7-methoxy-1,3-benzodioxole-5-carboxylate

Molecular Formula

C18H19NO5

Molecular Weight

329.35

InChI

InChI=1S/C18H19NO5/c1-19(2)12-7-5-11(6-8-12)15-13(18(20)22-4)9-14-16(17(15)21-3)24-10-23-14/h5-9H,10H2,1-4H3

InChI Key

BVAOVMDHWBCWPH-UHFFFAOYSA-N

SMILES

O=C(C1=C(C2=CC=C(N(C)C)C=C2)C(OC)=C(OCO3)C3=C1)OC

Solubility

Soluble in DMSO

Synonyms

SJP-L-5; SJP L 5; SJPL5;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.